molecular formula C19H19N3O2S B4505878 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione

3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione

Cat. No.: B4505878
M. Wt: 353.4 g/mol
InChI Key: KDKSOVXKZAHGTR-UHFFFAOYSA-N
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Description

The compound 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione (hereafter referred to as Compound A) features a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and sulfanyl-linked pentane-2,4-dione groups. Pyrazolopyrimidine derivatives are known for their diverse applications in medicinal chemistry and materials science due to their rigid heterocyclic structure, which facilitates interactions with biological targets or functional materials .

Properties

IUPAC Name

3-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-10-16(25-18(13(3)23)14(4)24)22-19(20-11)17(12(2)21-22)15-8-6-5-7-9-15/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKSOVXKZAHGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SC(C(=O)C)C(=O)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of a hydrazine derivative with a suitable diketone or aldehyde under acidic or basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of Pentane-2,4-dione Moiety: This step typically involves the reaction of the intermediate compound with pentane-2,4-dione under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiol reagents, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Compound A belongs to a broader class of pyrazolopyrimidine derivatives with sulfanyl linkages. Key analogs include:

Compound Name Core Structure Substituents Key Functional Groups
Compound A Pyrazolo[1,5-a]pyrimidine 2,5-Dimethyl, 3-phenyl, 7-sulfanyl-pentane-2,4-dione Sulfanyl, diketone
2-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide (Compound B, ) Pyrazolo[1,5-a]pyrimidine 2,5-Dimethyl, 3-phenyl, 7-sulfanyl-acetamide Sulfanyl, acetamide
MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methylhexahydro-pyrazolo[1,5-a]pyrimidin-7-one) () Pyrazolo[1,5-a]pyrimidinone 3,5-Bis(trifluoromethyl)phenyl, hexahydro-pyrimidinone Trifluoromethyl, lactam
Key Observations:

Core Modifications: Compound A and B retain the pyrazolo[1,5-a]pyrimidine scaffold, whereas MK85 features a pyrimidinone (lactam) ring, altering electronic properties and hydrogen-bonding capacity . The sulfanyl group is conserved in Compounds A and B but absent in MK83.

Substituent Effects :

  • Electron-Withdrawing Groups : MK85’s trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the dimethyl and phenyl groups in Compound A .
  • Functional Moieties :
  • Compound A’s diketone group may exhibit keto-enol tautomerism, increasing solubility in polar solvents.

Physicochemical and Functional Properties

Property Compound A Compound B MK85
Solubility Moderate (diketone) Low (acetamide) Very low (CF3 groups)
Reactivity Keto-enol tautomerism Stable amide bond Lactam stability
Bioactivity Potential Metal coordination Protein binding Enzyme inhibition
  • Compound A : The diketone moiety may enable chelation of metal ions (e.g., Mg²⁺, Ca²⁺), relevant in catalytic or metalloenzyme inhibition applications .
  • Compound B : The acetamide group mimics peptide bonds, suggesting utility in kinase or protease inhibitor design .
  • MK85 : Trifluoromethyl groups and lactam ring enhance blood-brain barrier penetration, making it suitable for central nervous system targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione

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